molecular formula C18H22N4O5S B521557 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea

1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea

Cat. No. B521557
M. Wt: 406.5 g/mol
InChI Key: DSYCWUYNMJDZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BM-520 is an original TXA2 modulator which inhibits the action of thromboxane A2 and 8-iso-prostaglandin F2alpha.

Scientific Research Applications

Stereoselective Arylation

  • Lupi et al. (2009) discussed a process for the stereoselective conversion of certain amino acid derivatives, which could be linked to the broader chemical class to which 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea belongs. This process involves N-alkylation and N-C migration, and is significant for synthesizing amino acid derivatives with specific stereochemistry, without external chirality sources (Lupi et al., 2009).

Multi-Coupling Reagent

  • Auvray et al. (1985) described the use of a related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, in reactions with various electrophiles. The product of these reactions, unsaturated sulfones, can further react to yield highly functionalized sulfones. This indicates the potential utility of related sulfonylurea compounds in synthesizing diverse chemical structures (Auvray et al., 1985).

Synthesis of Biologically Active Compounds

  • Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound structurally related to 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea. This compound serves as an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Organic Synthesis Building Blocks

  • Guinchard et al. (2005) discussed tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which, like 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea, belong to the sulfonylurea class. These compounds can act as N-(Boc)-protected nitrones in reactions with organometallics, indicating their role as versatile building blocks in organic synthesis (Guinchard et al., 2005).

Chemoselective Nitration

  • Kilpatrick et al. (2013) reported a method for converting aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This indicates the potential for chemoselective modification of sulfonylurea compounds, which could be applicable to 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea (Kilpatrick et al., 2013).

Oxidation of Sulfides and Sulfoxides

  • Wang et al. (2002) explored the oxidation of sulfides and sulfoxides using tert-butyl hydroperoxide, which could be relevant to the chemical transformations of sulfonylurea compounds (Wang et al., 2002).

properties

Product Name

1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(tert-Butylcarbamoyl)-5-nitro-2-(m-tolylamino)benzenesulfonamide

InChI

InChI=1S/C18H22N4O5S/c1-12-6-5-7-13(10-12)19-15-9-8-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23)

InChI Key

DSYCWUYNMJDZAH-UHFFFAOYSA-N

SMILES

O=S(C1=CC([N+]([O-])=O)=CC=C1NC2=CC=CC(C)=C2)(NC(NC(C)(C)C)=O)=O

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BM520;  BM-520;  BM 520

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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